Methyl 3-(benzylamino)-4-methoxybutanoate
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Overview
Description
Methyl 3-(benzylamino)-4-methoxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to the third carbon of a butanoate chain, with a methoxy group on the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 3-(benzylamino)-4-methoxybutanoate involves the aza-Michael addition of benzylamine to methyl 3-phenylacrylate. The reaction is typically carried out in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions. The mixture is heated in an oil bath at 75°C for several hours to yield the desired product .
Industrial Production Methods
the principles of green chemistry, such as solvent-free reactions and the use of microwave irradiation, are often employed to optimize the synthesis process and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzylamino)-4-methoxybutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(benzylamino)-4-methoxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of Methyl 3-(benzylamino)-4-methoxybutanoate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(benzylamino)-3-phenylpropanoate: Similar in structure but with a phenyl group instead of a methoxy group.
Methyl 3-(benzylamino)-4-hydroxybutanoate: Contains a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 3-(benzylamino)-4-methoxybutanoate is unique due to the presence of both benzylamino and methoxy groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(benzylamino)-4-methoxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-16-10-12(8-13(15)17-2)14-9-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGPUEGEKOYNFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC(=O)OC)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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